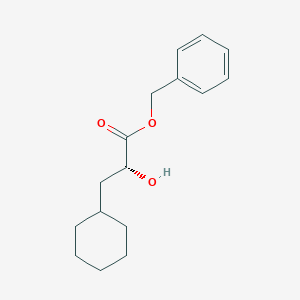
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a cyclohexyl ring and a hydroxy-propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate typically involves the esterification of (2R)-3-cyclohexyl-2-hydroxy-propanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
(2R)-3-cyclohexyl-2-hydroxy-propanoic acid+benzyl alcoholacid catalystBenzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction conditions, leading to higher product purity and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (2R)-3-cyclohexyl-2-oxo-propanoate.
Reduction: Formation of (2R)-3-cyclohexyl-2-hydroxy-propanol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate: Similar structure but with a methyl group instead of a cyclohexyl ring.
Benzyl alcohol: Lacks the ester and hydroxy-propanoate moiety.
Cyclohexyl acetate: Contains a cyclohexyl ring but lacks the benzyl group.
Uniqueness
Benzyl (2R)-3-cyclohexyl-2-hydroxy-propanoate is unique due to its combination of a benzyl group, a cyclohexyl ring, and a hydroxy-propanoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds.
Properties
CAS No. |
161313-45-7 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate |
InChI |
InChI=1S/C16H22O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2/t15-/m1/s1 |
InChI Key |
SAVRNLPPOWUZCP-OAHLLOKOSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















